molecular formula C21H19FN8O2 B2360687 3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl]-1H-pyrazin-2-one CAS No. 2380180-95-8

3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl]-1H-pyrazin-2-one

Cat. No.: B2360687
CAS No.: 2380180-95-8
M. Wt: 434.435
InChI Key: MMKQFVXBWJXWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl]-1H-pyrazin-2-one is a synthetic compound with complex structural characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl]-1H-pyrazin-2-one typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the formation of the triazolopyridazine core through a cyclization reaction of appropriate hydrazine and nitrile precursors. Subsequent steps involve coupling this core with a fluorophenyl moiety, followed by the introduction of a diazepane ring and the final pyrazinone structure. Reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve automated, high-throughput synthesis platforms to optimize reaction efficiency and scalability. Processes would be designed to minimize by-products and maximize the yield of the desired compound, using advanced techniques like continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions, including:

  • Oxidation: : Facilitated by oxidizing agents such as peracids or oxygen donors, affecting primarily the diazepane or triazolopyridazine moieties.

  • Reduction: : Involves reducing agents like lithium aluminum hydride, targeting any carbonyl or nitro functional groups.

  • Substitution: : The fluorophenyl group can undergo electrophilic or nucleophilic substitution depending on the reagents used.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halogenating agents, nucleophiles like thiols or amines.

Major Products

The major products formed from these reactions depend on the target functional groups and reaction conditions. For example, oxidation of the diazepane ring might yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl]-1H-pyrazin-2-one is used as a model compound for studying complex organic reactions, particularly those involving nitrogen heterocycles.

Biology

In biological research, its structural features make it a potential candidate for studying enzyme inhibition and receptor binding, especially in the context of fluorinated bioactive compounds.

Medicine

The compound is explored for its pharmacological properties, including potential use as an anti-inflammatory, antiviral, or anticancer agent, due to its unique molecular interactions within biological systems.

Industry

In industry, it may be utilized in the development of specialty chemicals or materials, benefiting from its stable yet reactive nature.

Mechanism of Action

The mechanism of action of this compound is likely tied to its ability to interact with specific molecular targets, such as enzymes or receptors. The triazolopyridazine and diazepane components might mimic or inhibit natural substrates, affecting biological pathways. Molecular docking and kinetic studies would reveal more precise interactions and pathways involved.

Comparison with Similar Compounds

When compared to similar compounds such as other triazolopyridazines or diazepane derivatives, 3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl]-1H-pyrazin-2-one stands out due to its specific fluorophenyl substitution, which could influence its biological activity and chemical reactivity.

Similar Compounds

  • 1,2,4-Triazolo[4,3-b]pyridazines

  • Diazepane derivatives

  • Fluorophenyl compounds

Their unique aspects and potential applications differ, with each compound offering distinct interaction profiles and reaction mechanisms. This compound’s particular arrangement provides a foundation for further exploration in diverse fields.

Properties

IUPAC Name

3-[4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl]-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN8O2/c22-15-4-1-3-14(13-15)19-26-25-16-5-6-17(27-30(16)19)28-9-2-10-29(12-11-28)21(32)18-20(31)24-8-7-23-18/h1,3-8,13H,2,9-12H2,(H,24,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKQFVXBWJXWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=NC=CNC2=O)C3=NN4C(=NN=C4C5=CC(=CC=C5)F)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.